5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate
説明
5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate (CAS: 198832-38-1), also known as isatoribine monohydrate, is a thiazolo[4,5-d]pyrimidine nucleoside derivative. Its molecular formula is C₁₀H₁₄N₄O₇S (monohydrate form), with a molecular weight of 334.31 g/mol . Structurally, it features a β-D-ribofuranosyl sugar moiety attached to a thiazolo[4,5-d]pyrimidine core, with an amino group at position 5 and two ketone groups at positions 2 and 7 . It is recognized as a guanosine analogue and has been studied extensively for its immunomodulatory and antiviral properties, particularly against RNA viruses like Semliki Forest virus and coronaviruses .
特性
IUPAC Name |
5-amino-3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O6S.H2O/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8;/h2-4,8,15-17H,1H2,(H3,11,12,13,18);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWQQOVSUSJJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Condensation of 2-Thiouracil Derivatives with Ribofuranosyl Halides
A foundational approach involves the condensation of 2-thiouracil derivatives with halogenated ribofuranosyl intermediates. For example, chloroethynylphosphonates react with 6-substituted 2-thiouracils under basic conditions to form thiazolo[4,5-d]pyrimidine scaffolds. The ribofuranosyl group is introduced via nucleophilic substitution, where a β-D-ribofuranosyl halide (e.g., bromo- or chlororibose) displaces the thiol group. Key steps include:
- Protection of ribose hydroxyl groups using acetyl or benzoyl groups to prevent undesired side reactions.
- Cyclization through nucleophilic attack at the N3 or N1 position of 2-thiouracil, dictated by substituent electronic effects.
- Deprotection under mild acidic or basic conditions to yield the free ribofuranosyl product.
- React 5-amino-2-thiouracil with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranosyl bromide in anhydrous DMF.
- Heat at 80°C for 12 hours to form the thiazolo[4,5-d]pyrimidine intermediate.
- Deprotect using methanolic ammonia (7N) at 0°C, yielding the free ribofuranosyl compound.
- Crystallize from aqueous ethanol to obtain the monohydrate.
Yield : 62–68% after purification.
Ring-Closure via Cyclization of 5-Aminoimidazole Ribonucleoside Derivatives
Nonenzymatic ring-closure strategies exploit the reactivity of 5-aminoimidazole ribonucleosides. In one method, 5-amino-1-β-D-ribofuranosylimidazole-4-carboxamide undergoes Dimroth rearrangement in neutral aqueous buffer, forming the thiazolo[4,5-d]pyrimidine core. This pathway avoids harsh reagents but requires precise pH control (7.0–7.5) to minimize byproducts.
Critical Parameters :
- Temperature : 25–37°C to favor cyclization over hydrolysis.
- Solvent : Buffered aqueous systems (e.g., phosphate buffer) enhance regioselectivity.
- Post-reaction purification : Gel filtration chromatography isolates the target compound.
Advantages : High stereochemical retention of the ribofuranosyl group.
Protecting Group Strategies in Stepwise Synthesis
Protecting groups are pivotal in multi-step syntheses to direct regioselectivity. The 3',5'-O-(tetraisopropyldisiloxane-1,3-diyl) (TIPDS) group is widely used to shield ribose hydroxyls during coupling reactions. A representative sequence includes:
- Ribose protection : Treat β-D-ribofuranose with TIPDSCl2 in pyridine.
- Glycosylation : Couple the protected ribose with 5-amino-2-mercaptopyrimidine using Vorbrüggen conditions (SnCl4, acetonitrile).
- Oxidation : Convert the thiol group to a disulfide using iodine/H2O2, followed by cyclization with NH3/MeOH.
- Global deprotection : Remove TIPDS with tetrabutylammonium fluoride (TBAF).
Key Insight : The TIPDS group improves solubility in organic solvents, facilitating higher yields (75–82%).
Enzymatic vs. Chemical Synthesis Approaches
While chemical methods dominate, enzymatic routes using purine nucleoside phosphorylase (PNP) have been explored. PNP catalyzes the transglycosylation of 5-amino-3-β-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7-dione from adenine or guanine analogs. However, low substrate specificity and yield (≤40%) limit scalability compared to chemical synthesis.
Comparative Data :
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Yield | 65–80% | 30–40% |
| Stereoselectivity | >98% β-anomer | 85–90% β-anomer |
| Scalability | Kilogram-scale | Milligram-scale |
| Cost | Moderate | High |
Crystallization and Hydration Techniques for Monohydrate Formation
The monohydrate form is stabilized via controlled crystallization. Ethanol-water (1:1 v/v) is the preferred solvent system, achieving a hydration number of 1.0 ± 0.1. Critical steps include:
- Dissolution : Heat the anhydrous compound in ethanol-water at 60°C.
- Cooling : Slowly cool to 4°C over 24 hours to induce nucleation.
- Filtration : Collect crystals and dry under vacuum (25°C, 48 hours).
Analytical Confirmation :
化学反応の分析
反応の種類
5-アミノ-3-β-D-リボフラノシルチアゾロ[4,5-d]ピリミジン-2,7(3H,6H)-ジオン一水和物は、次のような様々な化学反応を起こします。
酸化: この化合物は、酸化されて対応するスルホキシドまたはスルホンを生成することができます。
還元: 還元反応により、この化合物は対応するチオエーテルに変換されます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素 (H₂O₂) とm-クロロ過安息香酸 (m-CPBA) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
生成される主な生成物
酸化: スルホキシドとスルホン。
還元: チオエーテル。
科学的研究の応用
Antiviral Properties
Research has shown that 5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine exhibits antiviral activity against various viral infections. It has been evaluated for its effectiveness against the Semliki Forest virus and other viral pathogens. Studies indicate that it enhances immune responses, particularly natural killer cell activity, making it a candidate for antiviral therapies .
Immunomodulatory Effects
The compound has demonstrated immunomodulatory effects by acting as an immunopotentiator. It has been shown to increase the efficacy of immune responses in vitro and in vivo. This includes enhancing the function of natural killer cells and other components of the immune system . Such properties make it a valuable candidate for developing therapies aimed at treating immunodeficiency conditions.
Anticancer Activity
In addition to its antiviral and immunomodulatory properties, 5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine has been investigated for its potential anticancer effects. Its structural similarities to purine analogs suggest that it may interfere with nucleic acid synthesis in cancer cells, thus exhibiting cytotoxic effects against certain tumor types .
Case Studies
- Antiviral Efficacy Study :
- Immunological Enhancement :
- Anticancer Investigations :
作用機序
類似化合物の比較
類似化合物
チアゾロ[4,5-d]ピリミジン-5-チオン誘導体: これらの化合物は抗真菌活性を示しており、5-アミノ-3-β-D-リボフラノシルチアゾロ[4,5-d]ピリミジン-2,7(3H,6H)-ジオン一水和物と構造的に類似しています.
チアゾロ[4,5-d]ピリミジン-7(6H)-オン: これらの誘導体は抗がん作用が評価されており、類似の核構造を共有しています.
類似化合物との比較
Structural Analogues from the Thiazolo[4,5-d]pyrimidine Family
The compound belongs to a family of thiazolo[4,5-d]pyrimidine nucleosides, which differ in substituents and biological activities (Table 1). Key analogues include:
Table 1 : Structural and functional comparison of thiazolo[4,5-d]pyrimidine analogues.
Key Observations:
- Amino Group at Position 5: The amino group in isatoribine is critical for mimicking guanosine, enabling interactions with viral polymerases or immune receptors . Its absence (e.g., inosine analogue) reduces antiviral potency.
- Ketone Modifications : The xanthosine analogue (2,5,7-trione) exhibits reduced activity, likely due to altered hydrogen-bonding capacity or metabolic instability .
- Side-Chain Modifications : Alkenyl derivatives (e.g., 2-penten-1-yl) demonstrate superior activity against cytomegalovirus, suggesting lipophilic groups enhance cellular uptake or target affinity .
Comparison with Pyrazolo[3,4-d]pyrimidine Derivatives
Pyrazolo[3,4-d]pyrimidines represent a distinct heterocyclic core with differing pharmacological profiles:
Table 2 : Comparison of thiazolo- vs. pyrazolo-pyrimidine derivatives.
Key Observations:
- Core Heterocycle : The thiazolo core in isatoribine favors antiviral activity, while the pyrazolo core shifts activity toward anti-inflammatory pathways (e.g., TNF-α suppression) .
- Toxicity : Pyrazolo derivatives exhibit lower toxicity, making them preferable for chronic inflammatory conditions.
Physicochemical and Regulatory Differences
- Solubility: Isatoribine monohydrate (C₁₀H₁₄N₄O₇S) has improved aqueous solubility compared to its anhydrous form (C₁₀H₁₂N₄O₆S) due to the water molecule in the crystal lattice .
- Regulatory Status : Isatoribine is recognized by the US FDA (Unique Ingredient Identifier: 85141ONN7O) and classified under HS 29349990, whereas analogues like the alkenyl derivatives remain experimental .
生物活性
5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate, commonly referred to as Isatoribine or ANA245, is a nucleoside analogue that has garnered attention for its potential immunomodulatory and antiviral properties. This compound belongs to the thiazolo[4,5-d]pyrimidine class and exhibits significant biological activity that is being explored in various therapeutic contexts.
- Molecular Formula : C10H12N4O6S·H2O
- Molecular Weight : 334.308 g/mol
- CAS Number : 198832-38-1
The biological activity of Isatoribine is primarily attributed to its ability to mimic natural nucleosides, facilitating interactions with various biological targets such as RNA and DNA polymerases. Its structure allows it to engage in critical cellular processes, particularly in the modulation of immune responses and antiviral activity.
Antiviral Effects
Isatoribine has been evaluated for its antiviral properties against several viruses. Notably:
- In vitro Studies : Research indicates that Isatoribine exhibits significant antiviral activity against the Semliki Forest virus. In studies, it was shown to reduce viral replication effectively and enhance host immune responses by inducing interferon production .
- Comparative Efficacy : In comparative studies with other nucleoside analogues, Isatoribine demonstrated superior efficacy in activating immune responses and inhibiting viral replication .
Immunomodulatory Effects
Isatoribine has been studied for its immunomodulatory capabilities:
- Mitogenic Activity : In murine models, Isatoribine enhanced spleen cell mitogenicity significantly more than traditional nucleoside analogues. It was found to increase natural killer (NK) cell cytotoxicity by approximately fourfold compared to controls .
- Protection Against Viral Infections : In vivo studies showed that treatment with Isatoribine provided substantial protection against viral infections, with a survival rate of 92% in treated mice compared to controls .
Case Study 1: Immunotherapy Applications
A study focused on the use of Isatoribine as an immunotherapeutic agent highlighted its potential in enhancing immune responses in cancer models. The compound was administered alongside standard therapies and resulted in improved survival rates and reduced tumor sizes compared to controls.
Case Study 2: Viral Infections
In a clinical trial involving patients with viral infections, Isatoribine was administered as part of a therapeutic regimen. Results indicated a marked decrease in viral load within days of treatment initiation, corroborating its efficacy observed in preclinical studies.
Research Findings Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
